Product packaging for Fmoc-(R)-gamma-allyl-L-proline(Cat. No.:)

Fmoc-(R)-gamma-allyl-L-proline

Cat. No.: B12504898
M. Wt: 377.4 g/mol
InChI Key: HCTIBKWJQNADEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-(R)-gamma-allyl-L-proline is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H23NO4 B12504898 Fmoc-(R)-gamma-allyl-L-proline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H23NO4/c1-2-7-15-12-21(22(25)26)24(13-15)23(27)28-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h2-6,8-11,15,20-21H,1,7,12-14H2,(H,25,26)

InChI Key

HCTIBKWJQNADEQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

Research Context and Significance of Fmoc R Gamma Allyl L Proline

Evolution and Importance of Non-Canonical Amino Acids in Chemical Sciences

The 20 canonical amino acids, dictated by the universal genetic code, form the fundamental building blocks of proteins. acs.org However, the desire to expand the chemical functionality of proteins and peptides has driven the exploration and incorporation of non-canonical amino acids (ncAAs). nih.govnih.gov These synthetic analogues offer a vast expansion of chemical diversity, introducing functionalities not found in nature, such as keto groups, alkynes, azides, and various other reactive handles. nih.gov

The evolution of this field can be traced from early chemical modifications of proteins to the sophisticated methods of genetic code expansion developed in recent years. nih.gov The ability to site-specifically incorporate ncAAs into proteins allows for the precise engineering of protein structure and function. nih.govoup.com This has profound implications across various scientific disciplines, enabling the development of novel therapeutics, the creation of proteins with enhanced stability and catalytic activity, and the design of new biomaterials. nih.govnih.govoup.com The biosynthesis of ncAAs is also gaining traction as an environmentally friendly and efficient alternative to traditional chemical synthesis. nih.gov

The introduction of ncAAs is a cornerstone of synthetic biology, with the potential to create synthetic cells with novel chemistries and functions. acs.org By moving beyond the limitations of the 20 canonical amino acids, researchers can probe biological systems with unprecedented precision and construct macromolecules with tailored properties.

The Unique Role of Proline Derivatives in Modulating Molecular Architecture and Reactivity

Proline is unique among the proteinogenic amino acids due to its secondary amine, which is incorporated into a pyrrolidine (B122466) ring. sigmaaldrich.comnih.gov This rigid structure imposes significant conformational constraints on the peptide backbone, often inducing turns and disrupting secondary structures like α-helices and β-sheets. sigmaaldrich.comorganic-chemistry.org The peptide bond preceding a proline residue has a higher propensity to adopt a cis conformation compared to other amino acid residues, a feature that is critical for protein folding and function. sigmaaldrich.com

The development of proline derivatives has been a major focus in efforts to fine-tune these structural properties. organic-chemistry.org By introducing substituents at various positions on the pyrrolidine ring, chemists can modulate the puckering of the ring, influence the cis/trans isomerization of the Xaa-Pro bond, and introduce new functionalities. nih.govresearchgate.net For instance, the stereochemistry of a substituent at the Cγ position can have significant steric and stereoelectronic effects on the local conformation of a peptide. researchgate.net

Proline derivatives have found widespread applications as tools in chemical biology to study protein structure and function, as organocatalysts in asymmetric synthesis, and in the development of bioactive peptides and peptidomimetics. organic-chemistry.orgnih.govresearchgate.net The ability to systematically alter the structure of proline provides a powerful means to control molecular architecture and reactivity. nih.gov

Foundations of Fmoc Chemistry in Modern Peptide Synthesis Methodologies

The chemical synthesis of peptides has been revolutionized by the development of solid-phase peptide synthesis (SPPS), a technique pioneered by R.B. Merrifield. lgcstandards.compeptidemachines.com A key element of modern SPPS is the use of protecting groups to prevent unwanted side reactions during peptide chain assembly. consensus.app The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced in the late 1970s, has become a cornerstone of contemporary peptide synthesis. lgcstandards.comconsensus.app

Fmoc chemistry offers several advantages, most notably the base-labile nature of the Fmoc protecting group. lgcstandards.comyoutube.com The Nα-amino group of the growing peptide chain is protected by the Fmoc group, which can be readily removed under mild basic conditions, typically with piperidine (B6355638). lgcstandards.comyoutube.com This orthogonality allows for the use of acid-labile protecting groups for the amino acid side chains, which remain intact during the synthesis and are removed in the final cleavage step from the solid support. peptidemachines.com

The Fmoc strategy is highly efficient, allowing for the rapid assembly of peptides with high purity. lgcstandards.comconsensus.app It is amenable to automation, which has greatly facilitated the synthesis of long and complex peptides. peptidemachines.com The by-product of Fmoc deprotection, dibenzofulvene, can be monitored by UV spectroscopy, providing a convenient method for tracking the progress of the reaction. youtube.com The versatility and robustness of Fmoc chemistry have made it the most widely used method for peptide synthesis in both academic and industrial research. lgcstandards.comnih.gov

Strategic Integration of Allyl Functionality within Amino Acid Scaffolds for Chemical Diversification

The incorporation of an allyl group into an amino acid scaffold provides a versatile chemical handle for further functionalization. The allyl group is relatively stable under the conditions of Fmoc-based solid-phase peptide synthesis, yet it can be selectively modified through a variety of chemical transformations. This makes it an excellent tool for the chemical diversification of peptides and other molecules. nih.gov

One of the key advantages of the allyl group is its ability to participate in palladium-catalyzed reactions, such as the Tsuji-Trost reaction. This allows for the orthogonal deprotection of allyl-based protecting groups in the presence of other acid- and base-labile protecting groups. nih.gov This strategy has been employed in the synthesis of complex cyclic peptides, where an allyl-protected side chain can be selectively deprotected and cyclized on-resin. nih.gov

Furthermore, the double bond of the allyl group can be subjected to a range of chemical modifications, including but not limited to:

Cross-metathesis reactions: To introduce new carbon-carbon bonds. nih.gov

Oxidative cleavage: To generate aldehydes or carboxylic acids.

Halogenation and subsequent substitution reactions: To introduce a variety of functional groups.

This ability to perform post-synthesis modifications on a peptide containing an allyl-functionalized amino acid opens up a vast chemical space for creating novel structures with diverse properties. nih.gov The strategic placement of an allyl group, as seen in Fmoc-(R)-gamma-allyl-L-proline, therefore provides a powerful platform for generating libraries of complex molecules for applications in drug discovery, materials science, and chemical biology.

Compound Information Table

Compound NameSynonymsMolecular FormulaMolecular WeightCAS Number
This compound(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-prop-2-enylpyrrolidine-2-carboxylic acidC₂₃H₂₃NO₄377.43 g/mol 1803241-11-3
PiperidineHexahydropyridineC₅H₁₁N85.15 g/mol 110-89-4
DibenzofulveneC₁₄H₁₀178.23 g/mol 2175-90-8

Advanced Synthetic Methodologies and Stereochemical Control of Fmoc R Gamma Allyl L Proline

Enantioselective and Diastereoselective Routes to the Proline Core

The cornerstone of synthesizing Fmoc-(R)-gamma-allyl-L-proline is the establishment of the correct stereochemistry within the proline ring. A variety of enantioselective and diastereoselective methods have been developed to construct the pyrrolidine (B122466) skeleton with desired substitutions.

One powerful strategy involves the diastereoselective alkylation of proline enolate equivalents. The stereochemical outcome of these alkylations can be highly dependent on the N-protecting group and the alkylating agent used. For instance, the alkylation of enolates derived from N-Boc- and N-benzoyl-(2S,4R)-4-hydroxyproline esters has been studied, demonstrating that the choice of these parameters is crucial for controlling diastereoselectivity. tandfonline.com

Another elegant approach is the concept of self-reproduction of chirality . This method allows for the direct α-alkylation of L-proline without loss of optical purity. tandfonline.com In this strategy, L-proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone. Deprotonation of this intermediate generates a chiral, non-racemic enolate that reacts with electrophiles with high diastereoselectivity. tandfonline.com

Phase-transfer catalysis (PTC) has also emerged as a potent tool for the asymmetric synthesis of substituted prolines. The use of chiral phase-transfer catalysts, often derived from cinchona alkaloids, enables the enantioselective alkylation of glycine-derived imines with allylic halides, providing a route to 4-substituted proline scaffolds. windows.net

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and dipolarophiles offer a convergent and stereocontrolled route to polysubstituted prolines. researchgate.net The use of chiral ligands, such as (R)-DTBM-SEGPHOS in copper(I)-catalyzed reactions, can afford highly substituted proline esters with excellent yields and stereoselectivities. researchgate.net These methods provide a robust toolkit for constructing the chiral proline core necessary for the synthesis of this compound.

Regioselective Introduction of the Gamma-Allyl Moiety

With the chiral proline core established, the next critical step is the regioselective introduction of the allyl group at the gamma (C4) position. Several methodologies can be employed to achieve this transformation with high fidelity.

A common strategy involves the use of 4-oxoproline derivatives as key intermediates. The ketone functionality at the C4 position provides a handle for various transformations. For example, regioselective alkylation can be performed on an enamine derived from 4-oxoproline, although this may lead to mixtures of diastereomers. nih.gov

A more direct approach is the alkylation of proline enolates . The formation of a kinetic or thermodynamic enolate allows for the introduction of an electrophile, such as allyl bromide, at the alpha-carbon to the carbonyl. acs.orgresearchgate.net The regioselectivity (C3 vs. C5) and stereoselectivity of this alkylation are influenced by the reaction conditions, including the base, solvent, and temperature. For gamma-alkylation, a derivative with a suitable activating group at the C4 position is often necessary.

An alternative multi-step but reliable approach starts from commercially available (2S,4R)-4-hydroxyproline. The hydroxyl group can be converted into a good leaving group, such as a sulfonate ester. Subsequent SN2 reaction with an appropriate allyl nucleophile, for instance, an allyl cuprate (B13416276) or an allyl Grignard reagent in the presence of a copper catalyst, can install the allyl group at the C4 position with inversion of stereochemistry. nih.gov This method offers excellent control over both regioselectivity and stereochemistry.

Another innovative method involves a hydroboration-cross-coupling sequence . Starting from a precursor with a methylene (B1212753) group at the C4 position, hydroboration with a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) generates a borane (B79455) intermediate. This can then undergo a Suzuki cross-coupling reaction with an allyl halide in the presence of a palladium catalyst to introduce the allyl group. ethz.ch While effective, this method's diastereoselectivity can be modest, sometimes necessitating the separation of diastereomers. ethz.ch

Optimized Protecting Group Strategies for Amine (Fmoc) and Carboxylic Acid Functionalities

The selection and management of protecting groups for the amine and carboxylic acid functionalities are critical for the successful synthesis of this compound. The fluorenylmethyloxycarbonyl (Fmoc) group for the amine and a suitable ester for the carboxylic acid are commonly employed, offering an orthogonal protection scheme vital for multi-step syntheses and subsequent use in solid-phase peptide synthesis (SPPS). researchgate.netorganic-chemistry.org

Amine Protection (Fmoc):

The Fmoc group is the protecting group of choice for the α-amino group due to its base lability, which is orthogonal to the acid-labile side-chain protecting groups often used in SPPS. nih.gov It is typically introduced by reacting the proline derivative with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions, often using a mild base like sodium bicarbonate or N,N-diisopropylethylamine (DIPEA). tandfonline.comresearchgate.net The Fmoc group is stable to a wide range of reaction conditions, including acidic and reductive environments, but is readily cleaved by secondary amines like piperidine (B6355638) in an aprotic solvent such as dimethylformamide (DMF). nih.gov This selective deprotection is a cornerstone of Fmoc-based SPPS.

Carboxylic Acid Protection:

Methyl or Ethyl Esters: These are simple to introduce but require relatively harsh saponification conditions for removal, which might not be compatible with other sensitive functional groups.

Benzyl (Bn) Ester: This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It can be cleaved by hydrogenolysis, providing an additional layer of orthogonality. tandfonline.com

tert-Butyl (tBu) Ester: This is a common choice, particularly for derivatives intended for Fmoc-SPPS. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA), often in the final deprotection step along with side-chain protecting groups. researchgate.net

The combination of an Fmoc-protected amine and a tBu-protected carboxylic acid provides a robust and widely used orthogonal protecting group strategy for the synthesis and application of this compound in peptide synthesis.

Protecting GroupFunctionality ProtectedIntroduction ReagentDeprotection ConditionsOrthogonality
Fmoc α-AmineFmoc-Cl, Fmoc-OSu20% Piperidine in DMFAcid-labile groups (e.g., Boc, tBu), Hydrogenolysis
Boc α-AmineBoc-anhydrideTrifluoroacetic Acid (TFA)Base-labile groups (e.g., Fmoc)
Cbz α-AmineBenzyl chloroformateHydrogenolysis (e.g., H₂, Pd/C)Acid- and base-labile groups
t-Butyl Ester Carboxylic AcidIsobutylene, H⁺Trifluoroacetic Acid (TFA)Base-labile groups (e.g., Fmoc)
Benzyl Ester Carboxylic AcidBenzyl alcohol, acid catalystHydrogenolysis (e.g., H₂, Pd/C)Acid- and base-labile groups

Methodologies for Maintaining and Confirming Optical Purity During Synthesis

Ensuring the stereochemical integrity of this compound throughout the synthesis and in the final product is of paramount importance. Several analytical techniques are employed to confirm the optical purity and determine the enantiomeric excess (% ee) or diastereomeric ratio.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for chiral separations. tandfonline.com

Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase can directly separate enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of N-protected amino acids, including Fmoc-proline derivatives. researchgate.netphenomenex.com The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol with an acidic additive like trifluoroacetic acid (TFA), is crucial for achieving good resolution. researchgate.net

Chiral Derivatizing Agents (CDAs): An alternative indirect method involves reacting the proline derivative with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. tandfonline.com (S)-N-(4-Nitrophenoxy-carbonyl)phenylalanine methoxyethyl ester ((S)-NIFE) is one such agent that has been successfully used for the analysis of α-substituted proline analogues. tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity, typically with the aid of a chiral auxiliary.

Chiral Shift Reagents (CSRs): Lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. The CSR forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, allowing for their quantification. nih.gov

Chiral Solvating Agents (CSAs): These agents create a chiral environment around the analyte, leading to the differentiation of enantiomeric signals.

Formation of Diastereomers: Similar to the HPLC-CDA approach, the proline derivative can be reacted with a chiral reagent to form diastereomers, which will exhibit distinct signals in a standard ¹H or ¹³C NMR spectrum.

Gas Chromatography (GC) on a chiral column can also be used, particularly for more volatile derivatives of proline. sigmaaldrich.com This often requires derivatization to increase volatility, for example, by esterification of the carboxylic acid and acylation of the amine. sigmaaldrich.com

These methods, often used in combination, provide a robust framework for verifying the optical purity at each stereocenter of this compound, ensuring the final product meets the stringent requirements for its intended applications.

Development of Robust and Scalable Synthetic Protocols for Research Scale Production

The transition of a synthetic route from a small-scale laboratory procedure to a robust and scalable protocol for research-scale production (gram-scale or larger) presents several challenges. These include ensuring consistent yields, high purity, and stereochemical integrity while considering practical aspects like cost, safety, and ease of operation.

For the synthesis of substituted prolines, several approaches have been demonstrated to be scalable. For instance, a palladium-catalyzed directed C(sp³)–H arylation at the 3-position of a proline derivative was successfully performed on a 1.6-gram scale, affording the product in high yield and as a single stereoisomer. acs.org This highlights the potential of C-H activation strategies for scalable synthesis.

The "proline editing" approach, where modifications are made to a hydroxyproline (B1673980) residue within a peptide on a solid support, is inherently a diversity-oriented strategy but also demonstrates the robustness of the chemical transformations on a solid phase, which can be scaled up by using larger reactors and resin quantities. nih.gov

Key considerations for developing a robust and scalable synthesis for this compound include:

Starting Material Availability and Cost: Utilizing readily available and inexpensive starting materials, such as (2S,4R)-4-hydroxyproline, is crucial.

Reaction Conditions: Favoring reactions that proceed under mild conditions, at or near room temperature, and at atmospheric pressure is advantageous for scalability. Solvent-free reactions, where possible, can also improve the process by reducing waste and simplifying purification. acs.org

Purification: Developing purification methods that are amenable to larger scales is essential. Crystallization is often preferred over chromatography for final product purification due to its efficiency and lower cost at scale.

Reagent Selection: Choosing reagents that are stable, less hazardous, and cost-effective is important. For example, the use of more air-stable palladium catalysts in cross-coupling reactions can simplify handling and improve reproducibility. ethz.ch

By carefully selecting and optimizing the synthetic route with these factors in mind, a robust and efficient protocol for the research-scale production of this compound can be established, ensuring a reliable supply for further studies.

Chemical Transformations and Functionalization Strategies of Fmoc R Gamma Allyl L Proline

Palladium-Catalyzed Reactions and Orthogonal Deprotection of the Allyl Group

The allyl group of Fmoc-(R)-gamma-allyl-L-proline serves as a versatile handle that can be selectively removed under mild conditions using palladium catalysis, a process that is orthogonal to the deprotection of many other common protecting groups used in peptide synthesis. wpmucdn.comgoogle.com This orthogonality is crucial for the selective modification of the proline side chain without affecting other parts of a complex molecule. nih.gov

The most common method for allyl group deprotection involves a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost allylation. wpmucdn.com This reaction typically employs a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a nucleophilic scavenger. wpmucdn.comnih.gov The process involves the coordination of the palladium catalyst to the allyl group, followed by the formation of a π-allyl complex and subsequent nucleophilic attack by the scavenger to release the deprotected functionality. wpmucdn.com Phenylsilane (B129415) is a frequently used scavenger as it effectively prevents side reactions. wpmucdn.comnih.gov

The deprotection can be carried out under mild, room temperature conditions, and the palladium catalyst has been shown to be tolerant to atmospheric exposure in some cases, simplifying the experimental setup. biotage.com This strategy has been successfully applied in solid-phase peptide synthesis (SPPS) for the on-resin deprotection of allyl-containing residues, enabling the synthesis of branched and cyclic peptides. wpmucdn.comnih.gov

A typical procedure for the on-resin deprotection of an allyl group involves treating the resin-bound peptide with a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane in a suitable solvent such as dichloromethane (B109758) (DCM). nih.gov The reaction is often repeated to ensure complete removal of the allyl group. biotage.com

Table 1: Common Reagents for Palladium-Catalyzed Allyl Deprotection

CatalystScavengerSolventTypical Conditions
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Phenylsilane (PhSiH₃)Dichloromethane (DCM)Room temperature, 30 minutes to 2 hours. wpmucdn.comnih.govbiotage.com
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Diethyl dithiocarbamateDimethylformamide (DMF)Used to scavenge excess palladium. nih.gov

It is important to note that the N-terminus of the peptide chain should be protected during the allyl deprotection to prevent unwanted reactions at the free amine. wpmucdn.com

Side-Chain Diversification via Olefin Metathesis and Related Reactions

The allyl side-chain of this compound provides a reactive handle for diversification through olefin metathesis. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of functional groups, significantly expanding the chemical space accessible from this single building block. Cross-metathesis (CM) is a particularly useful strategy for this purpose. nih.govorganic-chemistry.org

In a typical cross-metathesis reaction, the allyl group of the proline derivative is reacted with another olefin in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. frontiersin.org The choice of catalyst and reaction partner is crucial for achieving high efficiency and selectivity. nih.govfrontiersin.org For instance, the Hoveyda-Grubbs second-generation catalyst and the Stewart-Grubbs catalyst have shown good performance in the cross-metathesis of methallyl halides. frontiersin.org

Factors such as sterics and the electronic nature of the metathesis partner can influence the outcome of the reaction. nih.gov Research has shown that allylic chalcogenides can enhance the rate of olefin metathesis, and allyl selenides, in particular, are highly reactive substrates. nih.gov This allows for a broader scope of protein modifications that were not previously possible.

Furthermore, by carefully selecting the reaction conditions, it is possible to control subsequent reactions, such as double bond isomerization. For example, conducting the cross-metathesis of allyl alcohols in the presence of phenol (B47542) can suppress isomerization, while the addition of a base or silane (B1218182) after the initial reaction can promote it. rsc.org

This strategy of side-chain diversification through olefin metathesis has been applied in the synthesis of functionally diverse peptides. For example, it has been used to install reactive handles for bioorthogonal conjugation reactions. nih.govumn.edu

Chemo- and Regioselective Hydrogenation and Reduction Pathways of the Allyl Moiety

The allyl group of this compound can be selectively hydrogenated or reduced to introduce further diversity into the proline side chain. These transformations must be chemo- and regioselective to avoid affecting other functional groups within the molecule, particularly in the context of a larger peptide.

While specific literature detailing the chemo- and regioselective hydrogenation and reduction of this compound is not abundant, general principles of organic synthesis can be applied. The double bond of the allyl group is susceptible to catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with hydrogen gas. The conditions for this reaction would need to be carefully optimized to prevent the cleavage of the Fmoc group, which can be sensitive to some hydrogenation conditions.

Alternatively, other reduction methods can be employed. For instance, diimide reduction, generated in situ from reagents like potassium azodicarboxylate and acetic acid, can selectively reduce non-polar double bonds under mild conditions, likely leaving the Fmoc and carboxylic acid groups intact.

The choice of reducing agent and reaction conditions will determine the outcome. For example, a low-temperature reduction might be necessary to avoid the reductive cleavage of other protecting groups. thieme-connect.de The development of one-pot Michael addition-aldol addition-cyclization sequences often involves a reduction step where temperature control is crucial. thieme-connect.de

These reduction strategies would convert the allyl group into a propyl group, altering the steric and electronic properties of the proline residue and potentially influencing the conformation and biological activity of a peptide in which it is incorporated.

Bioorthogonal Conjugation and Click Chemistry Applications on the Allyl Functionality

The allyl group of this compound is a valuable handle for bioorthogonal conjugation and click chemistry reactions. nih.govumn.edu These reactions are characterized by their high selectivity, efficiency, and biocompatibility, allowing for the specific labeling and modification of biomolecules in complex biological environments. nih.govnih.gov

One of the most prominent click chemistry reactions is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.goviris-biotech.de While the allyl group itself is not a direct participant in the classical CuAAC, it can be readily converted into an azide (B81097) or alkyne. For example, the allyl group can be subjected to ozonolysis followed by reductive amination to install an amine, which can then be converted to an azide. Alternatively, hydroboration-oxidation can yield an alcohol that can be transformed into an azide or an alkyne-containing ether.

A more direct approach involves the thiol-ene reaction, a photo- or radical-initiated click reaction where a thiol adds across the double bond of the allyl group. nih.gov This reaction is highly efficient and proceeds under mild conditions, making it suitable for modifying peptides and proteins. nih.gov

The resulting modified proline can then be used to attach a wide variety of molecules, including fluorescent dyes, biotin (B1667282) tags, or other bioactive peptides. bachem.com This has significant applications in chemical biology, such as in the study of protein function and localization. nih.gov For instance, peptides containing clickable moieties can be used to construct complex, multi-component functionalized systems. bachem.com

Table 2: Bioorthogonal Reactions Applicable to the Allyl Group

Reaction TypeDescriptionKey Reagents
Thiol-ene ReactionAddition of a thiol across the allyl double bond.Thiol-containing molecule, photoinitiator or radical initiator. nih.govnih.gov
Azide-Alkyne Cycloaddition (after modification)Cycloaddition between an azide and an alkyne.Copper(I) catalyst (for CuAAC), or strained alkynes (for SPAAC). nih.goviris-biotech.de
Diels-Alder Reaction (after modification)Cycloaddition between a diene and a dienophile.Diene and dienophile functional groups. nih.gov

These bioorthogonal strategies, enabled by the allyl functionality, provide powerful tools for the precise chemical modification of peptides and proteins.

Functionalization of the Carboxylic Acid and Secondary Amine (after Fmoc Removal)

The carboxylic acid and the secondary amine (after removal of the Fmoc protecting group) of this compound are key functional groups for its incorporation into peptide chains and for further derivatization.

Functionalization of the Carboxylic Acid:

The carboxylic acid is the site of peptide bond formation. In solid-phase peptide synthesis (SPPS), the carboxylic acid of the Fmoc-protected amino acid is activated to facilitate coupling with the free amine of the growing peptide chain on the solid support. nih.govembopress.org Common activation methods include the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt). kohan.com.tw Alternatively, pre-activated esters, such as pentafluorophenyl (Pfp) esters, can be used to minimize side reactions like dimerization, which can be an issue with sterically hindered amino acids. nih.gov

Functionalization of the Secondary Amine:

The Fmoc group protecting the secondary amine is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). embopress.orgkohan.com.tw Once deprotected, the free secondary amine can participate in the next peptide coupling step.

Beyond standard peptide synthesis, the free amine can be a site for various other modifications. These include:

Acylation: Reaction with acid chlorides or anhydrides to introduce acyl groups. kohan.com.tw

Alkylation: Introduction of alkyl groups, although this can be challenging and may require specific conditions to avoid over-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The ability to selectively deprotect and functionalize the secondary amine is fundamental to the stepwise construction of peptides and other complex molecules. google.com The unique cyclic structure of proline, with its secondary amine, imparts conformational constraints on the peptide backbone. embopress.orgsigmaaldrich.com

Development of Novel Chemical Reagents and Conditions Utilizing this compound

While this compound is primarily utilized as a building block in synthesis, its unique structural features can also inspire the development of novel chemical reagents and reaction conditions.

The proline scaffold itself is a well-established motif in organocatalysis. nih.govnih.gov For example, L-proline can catalyze asymmetric aldol (B89426) reactions. nih.gov By functionalizing the gamma-position with an allyl group, it may be possible to create novel proline-based catalysts with altered steric and electronic properties, potentially influencing the stereochemical outcome of catalyzed reactions. The allyl group could also serve as a point of attachment to a solid support or a larger molecular construct, creating new heterogeneous or bifunctional catalysts.

Furthermore, the development of new protecting groups and reagents for peptide synthesis is an ongoing area of research. researchgate.netnih.gov While Fmoc is a widely used protecting group, issues such as the formation of by-products during its introduction can occur. researchgate.net The specific properties of this compound could be leveraged in studies aimed at optimizing Fmoc protection and deprotection protocols.

The presence of the allyl group also allows for its use in palladium-catalyzed reactions. nih.govrsc.orgrsc.org This could lead to the development of novel tandem reactions where a palladium-catalyzed transformation of the allyl group is coupled with another reaction at a different position on the proline ring or within the peptide chain. For instance, a dual catalytic system involving palladium and proline has been described for the α-allylation of ketones and aldehydes with allylic alcohols. nih.gov

Applications of Fmoc R Gamma Allyl L Proline in Complex Molecular Architecture Construction

Design and Synthesis of Constrained Peptide and Peptidomimetic Structures

Fmoc-(R)-gamma-allyl-L-proline is a valuable building block in the synthesis of peptides and peptidomimetics with restricted conformations. The rigid pyrrolidine (B122466) ring of proline itself introduces a kink in the peptide backbone, and the addition of the allyl group at the gamma position provides a handle for further modifications that can enforce specific secondary structures. This conformational constraint is crucial for enhancing biological activity, metabolic stability, and bioavailability of peptide-based therapeutics.

Strategies for Inducing and Stabilizing Specific Secondary Structures

The presence of the allyl group in this compound allows for various chemical manipulations to induce and stabilize desired secondary structures like turns and helices. nih.gov For instance, the allyl group can participate in ring-closing metathesis (RCM) reactions to form cyclic structures within the peptide, thereby locking the backbone into a specific conformation. This strategy is instrumental in mimicking the bioactive conformation of natural peptides and proteins.

Furthermore, the stereochemistry at the gamma-carbon of the proline ring influences the puckering of the pyrrolidine ring, which in turn dictates the local peptide conformation. By carefully selecting the stereoisomer of the gamma-allyl proline, chemists can fine-tune the backbone dihedral angles to favor the formation of specific secondary structural motifs.

Fabrication of Macrocyclic Peptide Scaffolds

The allyl functionality of this compound is particularly advantageous for the synthesis of macrocyclic peptides. researchgate.net Macrocyclization is a widely employed strategy to improve the pharmacological properties of peptides. The allyl group can be utilized in various cyclization chemistries, most notably ring-closing metathesis (RCM). researchgate.net In a typical solid-phase peptide synthesis (SPPS) workflow, this compound and another amino acid bearing an olefinic side chain (like allylglycine) are incorporated into the peptide sequence. Subsequent treatment with a Grubbs' catalyst initiates the RCM reaction, leading to the formation of a cyclic peptide. researchgate.net This approach allows for the creation of diverse macrocyclic scaffolds with varying ring sizes and conformations. rsc.org

CatalystReaction TypeApplication in Macrocyclization
Grubbs' CatalystRing-Closing Metathesis (RCM)Formation of a carbon-carbon double bond between the allyl group of this compound and another olefin-containing residue to create a macrocycle. researchgate.net
Palladium CatalystsAllylic AlkylationCross-linking of the allyl group with other functionalities within the peptide to form macrocyclic structures.

Development of Chemical Probes for Biological Systems

The unique structural features of this compound make it a valuable component in the design of chemical probes to study biological systems. nih.gov The allyl group can be functionalized with reporter molecules such as fluorophores, biotin (B1667282), or photo-crosslinkers. These tagged peptides can then be used to investigate protein-protein interactions, enzyme activities, and cellular signaling pathways. nih.gov The constrained conformation imparted by the gamma-allyl proline can lead to higher binding affinity and selectivity of the probe for its biological target.

Incorporation into Non-Peptidic Oligomers and Polymeric Materials

The versatility of the allyl group extends beyond peptide chemistry. This compound can be incorporated into non-peptidic oligomers and polymers to create materials with novel properties. The allyl functionality can serve as a reactive handle for polymerization reactions, such as free-radical polymerization or ring-opening metathesis polymerization (ROMP). This allows for the synthesis of polymers with chiral proline units integrated into the backbone or as pendant groups. Such polymers can find applications in chiral chromatography, asymmetric catalysis, and as biomaterials.

Contributions to Combinatorial Chemistry and Chemical Library Generation

This compound is a valuable building block for the generation of chemical libraries for drug discovery and high-throughput screening. The allyl group provides a site for diversification, where a wide array of chemical moieties can be introduced through various chemical transformations. This allows for the rapid synthesis of a large number of structurally related compounds. For example, a library of macrocyclic peptides can be generated by incorporating this compound and then performing different RCM reactions or post-cyclization modifications on the allyl group.

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The inherent chirality of this compound makes it a potential candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. nii.ac.jp In this context, the proline derivative can be attached to a reactant to stereoselectively guide a chemical reaction, after which it can be cleaved off. nih.gov Alternatively, it can be incorporated into a ligand that coordinates to a metal catalyst, creating a chiral environment that favors the formation of one enantiomer of the product over the other. The allyl group can also be used to anchor the chiral proline unit to a solid support, facilitating catalyst recovery and reuse. Proline and its derivatives have a well-established role in organocatalysis, particularly in reactions like aldol (B89426) and Mannich reactions. nih.govwikipedia.org

Rigorous Structural Characterization Methodologies and Advanced Theoretical Studies

Spectroscopic Techniques for Elucidating Molecular and Conformational Structures

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Heteronuclei Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of Fmoc-(R)-gamma-allyl-L-proline. Both ¹H and ¹³C NMR are utilized to map the chemical environment of each atom within the molecule.

¹H NMR spectra provide detailed information about the number and types of protons, their chemical shifts revealing the electronic environment and neighboring functional groups. Spin-spin coupling patterns (J-coupling) are instrumental in determining the connectivity between adjacent protons, thus piecing together the carbon skeleton. For this compound, key proton signals would correspond to the aromatic protons of the fluorenyl group, the methine and methylene (B1212753) protons of the Fmoc moiety, the protons of the pyrrolidine (B122466) ring, and the protons of the allyl group. The specific chemical shifts and coupling constants of the pyrrolidine ring protons are particularly important for deducing the ring's pucker and the stereochemistry at the Cγ position.

¹³C NMR spectroscopy complements the proton data by providing a spectrum of the carbon framework. Each unique carbon atom gives rise to a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. This allows for the unambiguous identification of all 23 carbon atoms in this compound, from the carbonyls of the carboxyl and carbamate (B1207046) groups to the sp²-hybridized carbons of the fluorenyl and allyl groups, and the sp³-hybridized carbons of the pyrrolidine ring.

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to further refine the structural assignment. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. These experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Circular Dichroism (CD) Spectroscopy for Chirality and Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful tool for probing the chiral nature and conformational properties of molecules. As this compound is a chiral molecule, with stereocenters at the α and γ positions of the proline ring, CD spectroscopy can provide valuable information about its absolute configuration and preferred solution-state conformation.

Furthermore, when incorporated into a peptide chain, the conformational constraints imposed by the gamma-allyl proline residue can influence the secondary structure of the peptide. CD spectroscopy is widely used to assess the formation of secondary structural elements such as β-turns and polyproline helices. The unique stereochemistry and steric bulk of the gamma-allyl group can be expected to favor specific turn types or helical structures, which would be reflected in the CD spectrum of the resulting peptide.

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula, C₂₃H₂₃NO₄. nih.gov

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) provides invaluable structural information through fragmentation analysis. In a typical MS/MS experiment, the protonated or deprotonated molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure.

Key fragmentation pathways would likely include the loss of the Fmoc group, cleavage of the pyrrolidine ring, and fragmentation of the allyl side chain. By analyzing the masses of the fragment ions, the connectivity of the different structural motifs within the molecule can be confirmed. This technique is particularly useful for verifying the identity of the compound, especially when synthesized as part of a larger peptide sequence. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups and bond types. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the various functional groups present.

Key vibrational frequencies would include:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

C=O stretches: Strong absorptions around 1700-1760 cm⁻¹ corresponding to the carbonyl groups of the carboxylic acid and the Fmoc protecting group.

C=C stretches: Absorptions in the 1600-1680 cm⁻¹ region due to the aromatic rings of the fluorenyl group and the double bond of the allyl group.

C-N stretch: A signal typically found in the 1000-1350 cm⁻¹ range, corresponding to the tertiary amine within the pyrrolidine ring.

C-H stretches: Signals for aromatic and aliphatic C-H bonds would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The precise positions and intensities of these bands can provide insights into the bonding environment and potential intramolecular interactions, such as hydrogen bonding.

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic techniques provide invaluable information about the structure of this compound in solution, X-ray crystallography offers the most definitive and high-resolution picture of its three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The diffraction data can be used to calculate the electron density distribution within the crystal, which in turn allows for the precise determination of the positions of all atoms in the molecule. This provides a wealth of structural information, including:

Bond lengths and angles: Accurate measurements of all bond lengths and angles within the molecule.

Torsional angles: Precise values for the torsional angles that define the conformation of the pyrrolidine ring and the orientation of the Fmoc and allyl substituents.

Stereochemistry: Unambiguous confirmation of the (R) configuration at the Cγ position and the (L) configuration at the Cα position.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

The solid-state structure determined by X-ray crystallography provides a crucial benchmark for comparison with solution-state conformations and for validating the results of computational modeling.

Computational Chemistry Approaches for Investigating Molecular Properties and Reactivity

Computational chemistry provides a powerful in silico laboratory for investigating the structural, energetic, and electronic properties of this compound. A variety of theoretical methods can be employed to complement and extend the experimental findings.

Molecular Mechanics (MM) methods, using force fields, are useful for rapidly exploring the conformational landscape of the molecule. This can help to identify low-energy conformations of the pyrrolidine ring and the rotamers of the Fmoc and allyl groups.

Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure of the molecule. DFT calculations can be used to:

Optimize the geometry of the molecule to find its lowest energy structure.

Calculate theoretical NMR chemical shifts and coupling constants for comparison with experimental data.

Predict IR vibrational frequencies to aid in the assignment of the experimental spectrum.

Determine electronic properties such as molecular orbital energies, electrostatic potential maps, and atomic charges. These properties can provide insights into the molecule's reactivity and intermolecular interactions.

By combining experimental data with computational modeling, a comprehensive and detailed understanding of the structural and conformational properties of this compound can be achieved. This knowledge is fundamental for predicting its behavior in more complex systems, such as peptides and proteins, and for the rational design of new molecules with tailored properties.

Compound Information Table

Compound Name
This compound
Fmoc-Arg(Pbf)
Fmoc-Gln(Trt)
Fmoc-Lys(Boc)
Fmoc-Gly
Fmoc-Lys(Mtt)
5(6)-carboxyfluorescein (CF)
Boc-NH-OCH2COOH
Fmoc-L-Pro(4-NH-Alloc)-OH (2S,4R)
L-proline
L-arginine
D-arginine
Boc-N-omega-(nitro)-L-homoArg
Diphenylethylenediamine (DPEN)
Cinchona alkaloids
Fmoc-L-Pro(4-NHBoc)-OH (2S,4S)
4-Mercaptoproline
homocysteine
Fmoc-L-Pro(4-STrt)-OH (2S,4R)

Interactive Data Table: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₃NO₄ chemscene.com
Molecular Weight377.43 g/mol chemscene.com
Exact Mass377.16270821 Da nih.gov
XLogP34.4 nih.gov
Hydrogen Bond Donor Count1 chemscene.com
Hydrogen Bond Acceptor Count3 chemscene.com
Rotatable Bond Count5 chemscene.com
Topological Polar Surface Area66.8 Ų chemscene.com
Heavy Atom Count28 nih.gov
Formal Charge0 nih.gov
Complexity583 nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of complex organic molecules like this compound. By calculating the electron density, DFT methods can provide insights into the molecule's geometry, conformational energies, and various electronic properties that govern its chemical behavior.

Research findings from DFT calculations, typically employing functionals such as B3LYP with a basis set like 6-31G(d,p), reveal critical details about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. For this compound, the large Fmoc group significantly influences the electronic distribution, with the HOMO often localized on the electron-rich fluorenyl moiety and the LUMO distributed across the proline ring and carbonyl groups.

Furthermore, DFT calculations are instrumental in predicting the preferred conformation of the pyrrolidine ring, a phenomenon known as ring pucker. Proline and its derivatives can exist in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). The presence and stereochemistry of substituents on the ring play a crucial role in determining the favored pucker. nih.govnih.gov For this compound, theoretical calculations can quantify the energetic difference between these states, which has significant implications for the secondary structure of peptides incorporating this residue. The allyl group at the gamma position introduces specific steric and electronic effects that influence this equilibrium.

Molecular Electrostatic Potential (MEP) maps generated through DFT analysis highlight the electron-rich and electron-poor regions of the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. In this compound, the oxygen atoms of the carboxyl and carbamate groups typically exhibit negative potential, indicating their role as hydrogen bond acceptors, while the regions around the acidic proton and the allyl group's double bond show positive or neutral potential, suggesting sites for nucleophilic and electrophilic interactions, respectively.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-1.5 eVIndicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVReflects the chemical reactivity and kinetic stability of the molecule; a larger gap suggests higher stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Cγ-endo vs. Cγ-exo Energy Difference1.2 kcal/molPredicts the relative stability of the two primary ring pucker conformations, with implications for peptide structure.

Note: The data in this table is illustrative and intended to represent typical values obtained from DFT calculations for similar molecules. It is not based on published experimental data for this specific compound.

Molecular Dynamics Simulations and Conformational Sampling of the Compound and Its Derivatives

While DFT provides a static picture of the molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and behavior over time. MD simulations are particularly useful for exploring the vast conformational space accessible to a flexible molecule like this compound, especially when it is part of a larger peptide chain. researchgate.netnih.gov

By simulating the atomic motions based on a given force field (e.g., AMBER, GROMOS), researchers can observe the transitions between different conformational states, including the cis/trans isomerization of the amide bond preceding the proline residue and the puckering of the pyrrolidine ring. nih.govuni-miskolc.hu The presence of the bulky Fmoc group and the allyl side chain significantly influences these dynamics. The Fmoc group can engage in π-π stacking interactions, which can affect the self-assembly properties of peptides containing this residue. rsc.org

Conformational sampling through MD simulations allows for the construction of Ramachandran plots, which show the distribution of the backbone dihedral angles (φ and ψ) for the amino acid residue. For proline derivatives, these plots are typically more restricted than for other amino acids due to the cyclic nature of the side chain. sigmaaldrich.com The allyl group in this compound can further constrain the available conformational space or introduce preferences for specific regions of the plot, thereby influencing the secondary structure of a peptide.

Moreover, MD simulations in explicit solvent environments can provide insights into the hydration of the molecule and the role of solvent in mediating conformational preferences. The solvent-accessible surface area (SASA) can be calculated to understand how different conformations expose hydrophobic or hydrophilic regions to the solvent, which is critical for processes like protein folding and molecular recognition. uni-miskolc.hu For derivatives of this compound, such as when it is incorporated into a peptide, MD simulations can predict how the allyl group might be oriented and its potential for interaction with other residues or receptor sites.

Table 2: Illustrative Parameters and Findings from a Molecular Dynamics Simulation of a Peptide Containing this compound

Simulation ParameterValue/Description (Illustrative)Purpose
Force FieldAMBER99SB-ILDNA set of parameters used to describe the potential energy of the system.
Solvent ModelTIP3P WaterSimulates an aqueous environment.
Simulation Time200 nsThe duration of the simulation, allowing for the observation of conformational changes.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates standard atmospheric pressure.
Key Finding Description (Illustrative) Implication
Predominant Ring PuckerCγ-exo (75% occupancy)The allyl group sterically favors the exo pucker, which influences the local peptide backbone geometry.
Cis/Trans Isomerization RateLow, with a strong preference for the trans-isomer (>95%)The Fmoc group and the R-configuration of the allyl group stabilize the trans-conformation of the preceding peptide bond.
Allyl Group OrientationPredominantly oriented away from the peptide backboneMinimizes steric clashes and is available for potential intermolecular interactions or further chemical modification.

Note: The data in this table is illustrative and intended to represent typical parameters and potential findings from MD simulations of a peptide containing a substituted proline. It is not based on published experimental data for this specific compound.

Emerging Research Directions and Future Perspectives for Fmoc R Gamma Allyl L Proline

Exploration of Next-Generation Synthetic Methodologies for Sustainable Production

The production of specialized amino acid derivatives like Fmoc-(R)-gamma-allyl-L-proline traditionally relies on methods that can be resource-intensive. Future research is expected to focus on developing more sustainable and environmentally friendly synthetic routes. This aligns with the broader trend in "green chemistry" to reduce waste and hazardous solvent use in peptide synthesis. rsc.org

Key research avenues will likely include:

Solvent Replacement: A significant portion of the environmental impact of peptide synthesis comes from the use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). rsc.orgtandfonline.com Research into greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has shown promise for solid-phase peptide synthesis (SPPS). biotage.com Future studies will likely aim to optimize the synthesis of this compound using these and other bio-based solvents.

In Situ Fmoc Removal: Innovations in SPPS protocols, such as the in-situ removal of the Fmoc group, can significantly reduce solvent consumption by combining deprotection and coupling steps. rsc.orgpeptide.com This approach, which involves adding a deprotecting agent like piperidine (B6355638) directly to the coupling cocktail, could be adapted for syntheses involving this compound, leading to a more streamlined and sustainable process. rsc.orgpeptide.com

Catalytic Methods: The development of novel catalytic methods for the synthesis of the proline scaffold and the introduction of the allyl group could further enhance sustainability. This might involve enzymatic processes or the use of earth-abundant metal catalysts to replace stoichiometric reagents.

The following table illustrates a comparative analysis of traditional versus potential green solvent systems for peptide synthesis.

ParameterTraditional Solvents (e.g., DMF, NMP)Green Solvents (e.g., 2-MeTHF, CPME)
Source PetrochemicalOften derivable from renewable resources
Toxicity High (reprotoxic, hepatotoxic)Substantially lower toxicity
Environmental Impact HighReduced environmental footprint
Performance in SPPS Well-established, high efficiencyRequires optimization, can be highly effective

Development of Expanded Functionalization Capabilities for Diverse Chemical Scaffolds

The allyl group in this compound is a key functional handle that offers numerous possibilities for chemical modification, allowing for the creation of a wide array of complex molecules. Future research will undoubtedly focus on leveraging this versatility.

Metathesis Reactions: The allyl group is an ideal substrate for olefin metathesis, a powerful carbon-carbon bond-forming reaction. This could be used to create macrocyclic peptides or to link the proline scaffold to other molecules, including polymers or surfaces. acs.org

Oxidative Cleavage: The double bond of the allyl group can be oxidatively cleaved to generate an aldehyde, which can then participate in a variety of subsequent reactions, such as reductive amination or the formation of imines and oximes.

Hydroformylation and Amination: The allyl group can undergo hydroformylation to introduce an aldehyde functionality or be subjected to various amination reactions to install nitrogen-containing groups. organic-chemistry.org

Click Chemistry: The allyl group can be readily converted to an azide (B81097) or an alkyne, enabling its use in "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This would allow for the efficient and specific conjugation of this compound-containing peptides to other biomolecules or materials.

These functionalization strategies are summarized in the table below.

Functionalization StrategyReagents/CatalystsResulting FunctionalityPotential Application
Olefin MetathesisGrubbs' or Hoveyda-Grubbs' catalystMacrocycles, new C-C bondsConstrained peptides, drug delivery
Oxidative CleavageOzone, potassium permanganateAldehyde, carboxylic acidBioconjugation, further derivatization
Palladium-Catalyzed AminationPalladium catalyst, amineSubstituted amineSynthesis of complex amines
Thiol-Ene "Click" ReactionPhotoinitiator, thiolThioetherBiomolecular labeling, material science

Integration into Advanced Materials Science and Supramolecular Assembly

Fmoc-protected amino acids are well-known for their ability to self-assemble into ordered nanostructures, such as hydrogels, through a combination of π-π stacking of the fluorenyl groups and hydrogen bonding. nih.govrsc.orgnih.gov This property makes this compound a promising candidate for applications in materials science.

Hydrogel Formation: The self-assembly of this compound could be triggered by changes in pH or solvent polarity to form hydrogels with tunable mechanical properties. nih.govrsc.org The presence of the allyl group offers a unique advantage, as it can be used to crosslink the self-assembled fibers, thereby enhancing the stability and functionality of the resulting hydrogel.

Bioactive Scaffolds: These hydrogels could serve as scaffolds for tissue engineering, providing a 3D environment that mimics the extracellular matrix and supports cell growth. The allyl groups could be functionalized with bioactive peptides or growth factors to create a more sophisticated and responsive material.

Drug Delivery: The fibrous network of the hydrogel can encapsulate therapeutic agents, allowing for their sustained release over time. The functionalization of the allyl groups could be used to trigger the release of the drug in response to specific stimuli.

Application in Novel Multicomponent Reaction Systems for Enhanced Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient tools for generating molecular diversity. nih.gov The proline scaffold of this compound makes it an intriguing component for use in such reactions.

Proline-Catalyzed MCRs: Proline and its derivatives are well-established organocatalysts for a variety of MCRs, including the Mannich and aldol (B89426) reactions. wikipedia.orgacs.orgrsc.org The proline moiety in this compound could potentially act as an internal catalyst in peptide-based MCRs, leading to the stereoselective formation of complex products.

Ugi and Passerini Reactions: The carboxylic acid and the protected amine of the proline derivative could participate in classic MCRs like the Ugi or Passerini reactions, allowing for the rapid assembly of complex peptide-like structures with diverse side chains.

Asymmetric Synthesis: The inherent chirality of the proline ring could be exploited to induce stereoselectivity in MCRs, providing access to enantiomerically enriched compounds that are valuable in medicinal chemistry and materials science.

Rational Design Principles for New Classes of Proline-Based Molecular Tools

The development of new molecular tools, such as catalysts and probes, relies on the rational design of molecules with specific properties. researchgate.netnih.gov this compound provides a versatile platform for the design of such tools.

Organocatalysts: By modifying the allyl group with various functional moieties, it is possible to create a library of proline-based organocatalysts with tunable steric and electronic properties. researchgate.netorganic-chemistry.org These catalysts could be employed in a wide range of asymmetric transformations. researchgate.net

Peptide Mimetics: The rigid proline ring is often used to induce specific conformations in peptides. researchgate.net The ability to functionalize the allyl group allows for the creation of novel peptide mimetics with enhanced stability and biological activity.

Molecular Probes: The allyl group can be appended with fluorescent dyes, affinity tags, or other reporter groups to create molecular probes for studying biological processes. The proline scaffold can be incorporated into a peptide sequence that targets a specific protein or enzyme, allowing for the visualization and tracking of biological events.

The following table outlines the design principles for creating new proline-based molecular tools.

Molecular ToolDesign PrincipleKey Structural FeatureExample Application
Organocatalyst Introduction of sterically demanding or electron-withdrawing groupsModified allyl groupAsymmetric aldol or Michael reactions
Peptide Mimetic Constraining peptide backbone conformationRigid proline ringDevelopment of enzyme inhibitors
Molecular Probe Attachment of a reporter groupFunctionalized allyl groupFluorescence imaging of cellular processes
Conformational Switch Reversible modification of the allyl groupCross-linking or cleavage of the allyl groupControlling peptide or protein folding

Q & A

Basic Research Questions

Q. What are the optimal solid-phase synthesis (SPPS) protocols for incorporating Fmoc-(R)-γ-allyl-L-proline into peptide chains?

  • Methodological Answer : Use automated SPPS with Fmoc chemistry, employing preloaded Rink Amide MBHA resin (substitution: ~0.38 mmol·g⁻¹). Activate the amino acid with coupling agents like HOBt/EDC or DIC/Oxyma in DMF. Perform iterative deprotection (20% piperidine/DMF) and coupling cycles. Monitor coupling efficiency via Kaiser test or FTIR. Optimize reaction time (1–2 hours) and temperature (room temperature) to ensure >95% yield .

Q. How should Fmoc-(R)-γ-allyl-L-proline be purified post-synthesis, and what solvents are compatible?

  • Methodological Answer : Purify via reverse-phase HPLC using a C18 column with gradients of water/acetonitrile (0.1% TFA). For intermediate purification, employ flash chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm purity (>98%) by TLC (Rf ~0.3 in 7:3 chloroform/methanol) and LC-MS. The compound is soluble in DMF, DCM, and acetic acid but precipitates in diethyl ether .

Q. What safety protocols and storage conditions are recommended for handling Fmoc-(R)-γ-allyl-L-proline?

  • Methodological Answer : Store desiccated at –20°C under inert gas (argon/nitrogen). Use PPE (gloves, goggles, lab coat) to avoid skin contact. Quench waste with 1% acetic acid, segregate halogenated solvents, and dispose via certified hazardous waste services. Monitor for moisture sensitivity to prevent hydrolysis of the Fmoc group .

Advanced Research Questions

Q. How does the γ-allyl substituent influence peptide backbone conformation and secondary structure stability?

  • Methodological Answer : The γ-allyl group introduces steric constraints, favoring trans-amide conformations and restricting proline ring puckering (Cγ-endo vs. exo). Characterize using 2D NMR (NOESY for Hα-Hδ correlations) and X-ray crystallography. Compare with unmodified proline analogs to assess helical or β-turn propensity. Computational MD simulations (AMBER/CHARMM) can model torsional effects .

Q. What strategies mitigate aggregation during SPPS when using Fmoc-(R)-γ-allyl-L-proline in hydrophobic sequences?

  • Methodological Answer : Incorporate pseudoproline dipeptides (e.g., Fmoc-Pro(4-STrt)-OH) at aggregation-prone regions to disrupt β-sheet formation. Use elevated temperatures (40–50°C) or chaotropic agents (2 M urea in DMF) during coupling. Post-synthesis, dissolve crude peptides in hexafluoroisopropanol (HFIP) for improved solubility .

Q. How can researchers validate the stereochemical integrity of Fmoc-(R)-γ-allyl-L-proline after prolonged storage or harsh reaction conditions?

  • Methodological Answer : Perform chiral HPLC (Chiralpak IA column, isocratic 90:10 hexane/isopropanol) to detect racemization. Validate via Mosher amide analysis (¹⁹F-NMR) or Marfey’s reagent derivatization followed by LC-MS. Compare optical rotation ([α]D²⁵) with literature values (±5° margin) .

Key Considerations

  • Contradictions : While recommends storage at –20°C, emphasizes inert gas protection for moisture-sensitive derivatives. Prioritize argon-purged vials for long-term stability.
  • Advanced Applications : The γ-allyl group enables site-specific bioorthogonal modifications (e.g., thiol-ene "click" chemistry) for peptide-drug conjugates .

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